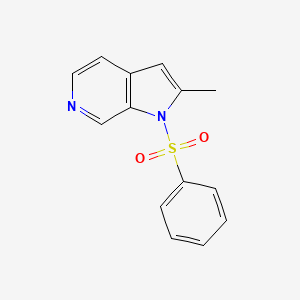
1-(Phenylsulfonyl)-2-methyl-6-azaindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phenylsulfonyl)-2-methyl-6-azaindole is a heterocyclic compound that belongs to the class of azaindoles It features a phenylsulfonyl group attached to the nitrogen atom of the indole ring, with a methyl group at the 2-position
Preparation Methods
The synthesis of 1-(Phenylsulfonyl)-2-methyl-6-azaindole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the azaindole core, which can be achieved through various methods such as the Bartoli indole synthesis or the Gassman indole synthesis.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.
Chemical Reactions Analysis
1-(Phenylsulfonyl)-2-methyl-6-azaindole undergoes various types of chemical reactions, including:
Nucleophilic Substitution:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution reactions, particularly at the 3-position.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often using reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted indoles and azaindoles with various functional groups.
Scientific Research Applications
1-(Phenylsulfonyl)-2-methyl-6-azaindole has several applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
1-(Phenylsulfonyl)-2-methyl-6-azaindole can be compared with other similar compounds, such as:
1-(Phenylsulfonyl)indole: This compound lacks the methyl group and the nitrogen atom in the azaindole ring, resulting in different chemical properties and reactivity.
1-(Phenylsulfonyl)pyrrole: This compound features a pyrrole ring instead of an indole ring, leading to variations in its chemical behavior and applications.
Phenylsulfonyl-substituted alkenes:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and makes it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(benzenesulfonyl)-2-methylpyrrolo[2,3-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-11-9-12-7-8-15-10-14(12)16(11)19(17,18)13-5-3-2-4-6-13/h2-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAWBKQUUQFFNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)C=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
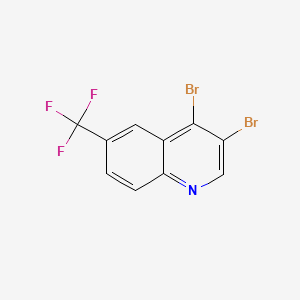
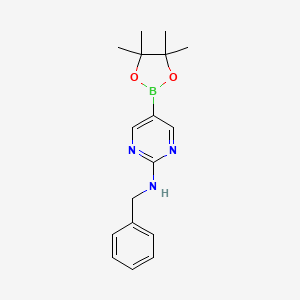
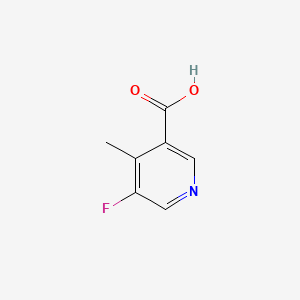
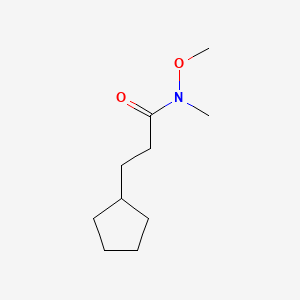
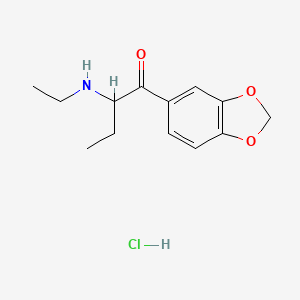
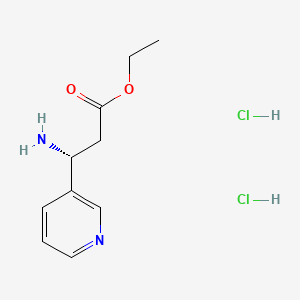
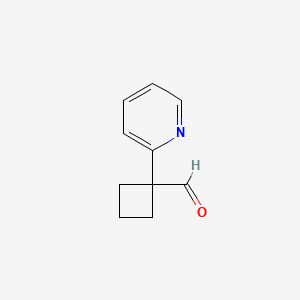
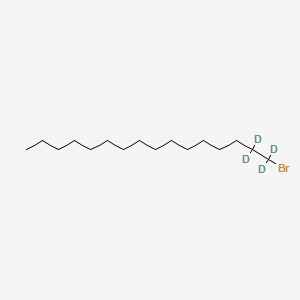
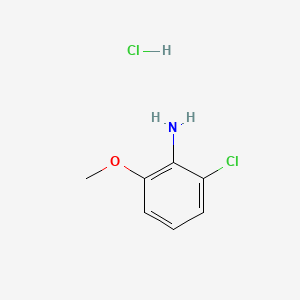
![Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B597061.png)
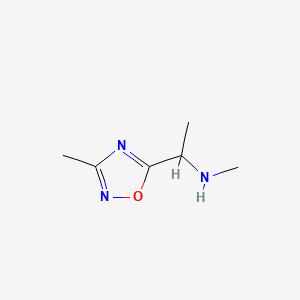
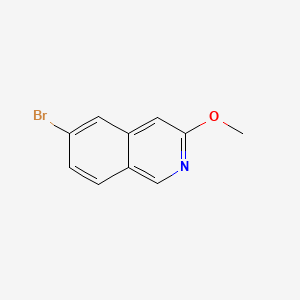
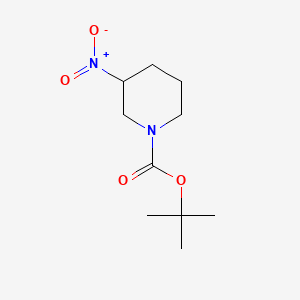
![5-Bromo-4-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B597068.png)
